molecular formula C17H13FN2O2 B2622179 N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 946261-49-0

N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No.: B2622179
CAS No.: 946261-49-0
M. Wt: 296.301
InChI Key: TVJUJCIEIGYOCT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a phenylisoxazole moiety, and an acetamide linkage, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction between an amine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl and phenylisoxazole groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide
  • N-(4-bromophenyl)-2-(5-phenylisoxazol-3-yl)acetamide
  • N-(4-methylphenyl)-2-(5-phenylisoxazol-3-yl)acetamide

Uniqueness

N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-13-6-8-14(9-7-13)19-17(21)11-15-10-16(22-20-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJUJCIEIGYOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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